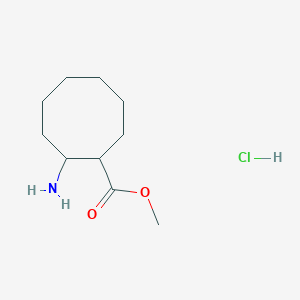

Methyl 2-aminocyclooctane-1-carboxylate hydrochloride

CAS No.: 1384431-18-8

Cat. No.: VC2864614

Molecular Formula: C10H20ClNO2

Molecular Weight: 221.72 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1384431-18-8 |

|---|---|

| Molecular Formula | C10H20ClNO2 |

| Molecular Weight | 221.72 g/mol |

| IUPAC Name | methyl 2-aminocyclooctane-1-carboxylate;hydrochloride |

| Standard InChI | InChI=1S/C10H19NO2.ClH/c1-13-10(12)8-6-4-2-3-5-7-9(8)11;/h8-9H,2-7,11H2,1H3;1H |

| Standard InChI Key | GEGCJDINFDQDRC-UHFFFAOYSA-N |

| SMILES | COC(=O)C1CCCCCCC1N.Cl |

| Canonical SMILES | COC(=O)C1CCCCCCC1N.Cl |

Introduction

Methyl 2-aminocyclooctane-1-carboxylate hydrochloride is a chemical compound that belongs to the class of aminocarboxylates. It is characterized by its cyclooctane ring structure, which includes an amino group and a carboxylate ester. This compound is of interest in various fields, including organic chemistry and pharmacology, due to its potential biological activities and synthetic applications.

Synthesis Methods

The synthesis of Methyl 2-aminocyclooctane-1-carboxylate hydrochloride typically involves several steps, including the formation of the cyclooctane ring and the introduction of the amino and carboxylate groups. While specific synthesis protocols for this compound are not detailed in the literature, related compounds often involve reactions such as Michael additions, ring-closing metathesis, or other methods to form the cycloalkane backbone .

Biological Activity and Applications

-

Pharmacological Interest: Compounds with similar structures, such as rac-methyl (1R,2S)-2-aminocyclohexane-1-carboxylate hydrochloride, have been studied for their potential interactions with enzymes and receptors, suggesting possible therapeutic applications.

-

Anticancer Activity: Although specific data on Methyl 2-aminocyclooctane-1-carboxylate hydrochloride is lacking, related compounds have shown anticancer properties, highlighting the potential for aminocarboxylates in cancer research .

Safety and Handling

-

Hazards: Compounds in this class may pose hazards such as skin and eye irritation, as seen with similar hydrochloride salts .

-

Precautions: Handling should follow standard laboratory safety protocols, including the use of protective equipment and adherence to GHS guidelines.

Data Table: Comparison of Related Compounds

| Compound | Molecular Formula | Molecular Weight | Biological Activity |

|---|---|---|---|

| Methyl 1-aminocyclooctanecarboxylate hydrochloride | CHClNO | 221.72 g/mol | Potential pharmacological interest |

| Rac-methyl (1R,2S)-2-aminocyclohexane-1-carboxylate hydrochloride | Not specified | Not specified | Enzyme and receptor interactions |

| Methyl 2-aminocyclooctane-1-carboxylate hydrochloride | Not specified | Not specified | Potential therapeutic applications |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume